molecular formula C₅H₁₂N₂O₈P₂ B1662486 Zoledronic acid hydrate CAS No. 165800-06-6

Zoledronic acid hydrate

Cat. No. B1662486
M. Wt: 290.11 g/mol
InChI Key: FUXFIVRTGHOMSO-UHFFFAOYSA-N
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Patent
US07411087B2

Procedure details

A suspension of 1-imidazolylacetic acid (20 g, 0.159 mol) and phosphorous acid (19.6 g, 0.239 mol) in 1,2-dimethoxyethane (72 ml) is heated to 75° C. for 30 minutes. The mixture is cooled to 35-40° C. and then gradually introduced phosphorous trichloride (48 ml, 0.543 mol) while maintaining the temperature between 35-45° C. The mixture is heated to 63-67° C. for 3 hrs, whereby white solid results. It is then cooled to 0-5° C. and quenched by slow addition of water (160 ml) at 0-5° C. over a period of 1 hr. The resulting clear solution is heated at 100° C. for 3 hrs, cooled to ambient temperature and charcoalized. To the charcoalized solution is added acetone (320 ml). The mixture is then stirred for 4 hours at 20-25° C., the crystallized product is filtered, washed sequentially with chilled water (80 ml), acetone (80 ml) and dried in air oven at 55-60° C. until water content is between 6.2-7.2% w/w. Appearance: white crystalline solid, purity >99.5%, meeting specification as per IHS.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]=[CH:4][N:3]([CH2:6][C:7]([OH:9])=[O:8])[CH:2]=1.[P:10]([OH:13])([OH:12])[OH:11].P(Cl)(Cl)Cl>COCCOC>[CH:1]1[N:5]=[CH:4][N:3]([CH2:6][C:7]([P:10]([OH:13])([OH:12])=[O:11])([P:10]([OH:13])([OH:12])=[O:11])[OH:9])[CH:2]=1.[OH2:8] |f:4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1=CN(C=N1)CC(=O)O
Name
Quantity
19.6 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
72 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred for 4 hours at 20-25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 35-40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 63-67° C. for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
whereby white solid results
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
quenched by slow addition of water (160 ml) at 0-5° C. over a period of 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting clear solution is heated at 100° C. for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
ADDITION
Type
ADDITION
Details
To the charcoalized solution is added acetone (320 ml)
FILTRATION
Type
FILTRATION
Details
the crystallized product is filtered
WASH
Type
WASH
Details
washed sequentially with chilled water (80 ml), acetone (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in air oven at 55-60° C. until water content

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.